N-(4-Pyrrolidinocyclohex-3-enyl)acetamide
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Description
N-(4-Pyrrolidinocyclohex-3-enyl)acetamide, or 4-PCA, is an organic compound with a wide range of applications in scientific research. It is a cyclic amide derived from pyrrolidine, and is used as a reference compound in the synthesis of other compounds. 4-PCA is also used as a building block in the synthesis of other compounds, and as a starting material in the synthesis of other pharmaceuticals. In addition, 4-PCA has been studied as an antagonist of the NMDA receptor and has been found to have a number of biochemical and physiological effects.
Scientific Research Applications
Synthesis and Heterocyclic Assembly
A study by Obydennov et al. (2017) demonstrates the use of 2-(1,3-thiazolidin-2-ylidene)acetamides as 2-enamides in cyclocondensation reactions with oxalyl chloride, leading to the formation of new heterocyclic assemblies. This method could potentially be applied to the synthesis and functionalization of N-(4-Pyrrolidinocyclohex-3-enyl)acetamide to explore its utility in creating novel heterocyclic compounds (Obydennov, K., Galushchinskiy, A. N., Kosterina, M. F., Glukhareva, T., & Morzherin, Y., 2017).
Analytical Characterization and Monitoring
Wallach et al. (2014) discuss the importance of analytical characterization for psychoactive arylcyclohexylamines, highlighting the need for appropriate monitoring strategies. While this study focuses on psychoactive substances, the methodologies for analytical characterization could be relevant for scientific research involving N-(4-Pyrrolidinocyclohex-3-enyl)acetamide, especially in understanding its physical and chemical properties (Wallach, J., De Paoli, G., Adejare, A., & Brandt, S., 2014).
Catalytic Applications and Organic Synthesis
Research by Reeves et al. (2012) on the direct titanium-mediated conversion of ketones into enamides presents a novel synthetic route that may be applicable to the functionalization of N-(4-Pyrrolidinocyclohex-3-enyl)acetamide. This process involves the use of ammonia and acetic anhydride, indicating potential for catalytic applications and the synthesis of derivative compounds (Reeves, J., Tan, Z., Han, Z., Li, G., Zhang, Y., Xu, Y., Reeves, D. C., Gonnella, N., Ma, S., Lee, H., Lu, B., & Senanayake, C., 2012).
Antimicrobial and Antiproliferative Activity
Darwish et al. (2014) explore the synthesis and antimicrobial evaluation of novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a sulfonamide moiety. Although not directly related, the methodologies and the antimicrobial evaluation process could be relevant for assessing the biological activities of N-(4-Pyrrolidinocyclohex-3-enyl)acetamide derivatives (Darwish, E., Abdel Fattah, A. M., Attaby, F., & Al-Shayea, O. N., 2014).
properties
IUPAC Name |
N-(4-pyrrolidin-1-ylcyclohex-3-en-1-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-10(15)13-11-4-6-12(7-5-11)14-8-2-3-9-14/h6,11H,2-5,7-9H2,1H3,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVGFFKZSAQHCC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC(=CC1)N2CCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Pyrrolidinocyclohex-3-enyl)acetamide |
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